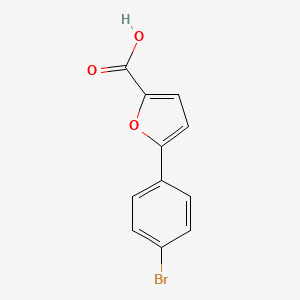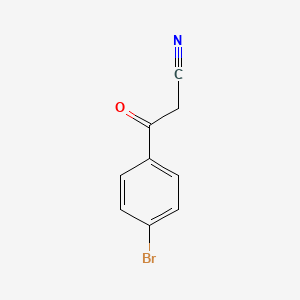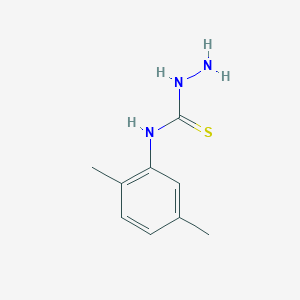
2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” are not available, similar compounds such as 2-aminothiazole derivatives have been synthesized for anticancer drug discovery . The synthesis of these compounds often involves the reaction of an amine with a suitable electrophile .Molecular Structure Analysis
The molecular structure of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” would likely consist of a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms. Attached to this ring would be two amino groups and a fluorophenyl group .Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs) Development
This compound has been utilized in the design of PROTACs, which are molecules designed to target specific proteins for degradation . PROTACs represent a significant advancement in therapeutic strategies, particularly in cancer treatment, where the selective degradation of oncogenic proteins can be more advantageous than traditional inhibitors.
Histone Deacetylase Inhibition
In the realm of epigenetics, this triazine derivative has shown potential as an inhibitor of histone deacetylase-3 (HDAC3) . HDAC3 is implicated in the regulation of gene expression, and its inhibition can lead to the reactivation of tumor suppressor genes, offering a pathway for anticancer therapies.
Quantum Chemical Studies
The compound has been the subject of quantum chemical studies to understand its molecular structure and properties . These studies are crucial for predicting the behavior of the compound in various environments and can aid in the design of new drugs with similar structures.
Analytical Detection Methods
A detection method using liquid chromatography has been developed for a related compound, which could potentially be adapted for “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” . Such methods are essential for quality control in pharmaceutical manufacturing and ensuring the purity of the compounds.
Synthesis of Pharmacologically Active Molecules
The triazine scaffold is a central building block for a wide range of pharmacological applications . It is found in compounds exhibiting a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Future Directions
The future directions for the study of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” could include further investigation into its synthesis, properties, and potential biological activities. Given the activities observed for similar compounds, it may be of interest to explore its potential as a therapeutic agent .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s plausible that it interacts with its targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of various human cancerous cell lines .
properties
IUPAC Name |
2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMIEBQTCXPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351317 |
Source


|
| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66088-45-7 |
Source


|
| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)








